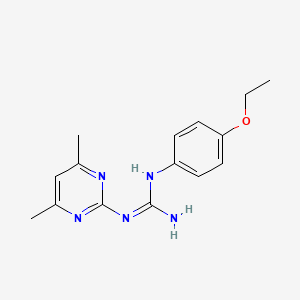

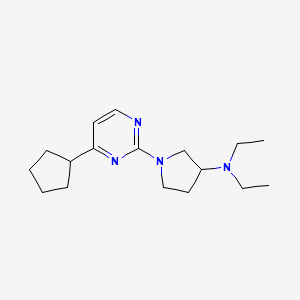

![molecular formula C11H10N4S B5491387 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5491387.png)

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4H-1,2,4-triazole . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry, drug discovery, agrochemicals, and material sciences .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds such as 4-Methyl-4H-1,2,4-triazole-3-thiol have been synthesized through multi-step chemical modifications . The process typically involves the conversion of a starting compound into an intermediate, which is then cyclized to produce the triazole derivative .

Molecular Structure Analysis

The molecular structure of similar compounds like 4-Methyl-4H-1,2,4-triazole-3-thiol has been analyzed using techniques such as NMR and MS analysis . These techniques provide information about the molecular structure and the nature of chemical bonds within the molecule .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight of 4-Methyl-4H-1,2,4-triazole is 83.0919 .

Scientific Research Applications

Anticancer Properties

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including compounds related to our target, have shown promising anticancer activity. Researchers have reported cytotoxic effects against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds like 7d, 7e, 10a, and 10d exhibited cytotoxic activity below 12 μM against Hela cells . Further studies could explore their mechanisms of action and potential clinical applications.

Antimicrobial Activity

The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moieties in chemical compounds has been associated with antimicrobial properties. While specific studies on our compound are scarce, this structural motif warrants further investigation for potential antibacterial and antifungal applications .

Corrosion Inhibition

Triazole derivatives serve as effective corrosion inhibitors. Although direct evidence for our compound is limited, its 1,2,4-triazole scaffold suggests potential use in protecting metals from corrosion .

Coordination Chemistry and Ligands

Triazole building blocks, including 1,2,4-triazole derivatives, play a crucial role as ligands in coordination chemistry. These compounds can form stable complexes with transition metal ions, opening avenues for catalysis, materials science, and bioinorganic applications .

Pharmaceutical Scaffold

Heterocyclic compounds containing nitrogen atoms, especially those with 1,2,4-triazole rings, are valuable pharmaceutical scaffolds. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties. Investigating our compound’s interactions with specific receptors could reveal novel drug candidates .

Analytical Uses

Triazoles, including 1,2,4-triazole derivatives, find applications in analytical chemistry. Researchers explore their spectral properties, reactivity, and behavior under different conditions. Our compound could contribute to analytical methods or sensor development .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets, leading to cytotoxic activities

Biochemical Pathways

Related compounds have been found to exhibit cytotoxic activities, suggesting that they may affect pathways related to cell growth and proliferation .

Result of Action

Compounds with similar structures have shown cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-8-13-11(15-14-8)16-7-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTFSWQQEXEZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5491312.png)

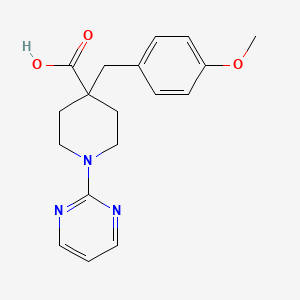

![(2S*,4S*,5R*)-2-ethyl-4-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}carbonyl)-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5491320.png)

![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)

![2-ethyl-7-(4-phenoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5491338.png)

![N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5491357.png)

![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491367.png)

![N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5491373.png)

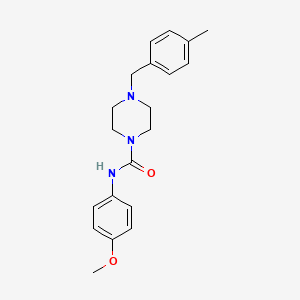

![2-(2-methoxyphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5491374.png)

![1-(2-fluorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5491384.png)